The compound 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives have garnered attention in the scientific community due to their diverse biological activities. These compounds have been synthesized and tested for various pharmacological properties, including their role as aldose reductase inhibitors with antioxidant activity, antibacterial agents, and gastroprotective agents. The following analysis delves into the mechanism of action and applications of these compounds across different fields based on the current research findings.
The synthesized 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives have been evaluated for their antibacterial efficacy. The in vitro studies using agar well diffusion and micro dilution methods revealed that certain compounds, particularly those with heterocyclic amine substitutions, exhibit good antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial drugs2.
Research into the gastroprotective effects of 4H-pyrido[1,2-a]pyrimidin-4-ones has shown that certain derivatives can protect against mucosal lesions in rats induced by acidified ethanol. The most effective compounds were unsaturated 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide derivatives, with specific substitutions enhancing their activity. These findings indicate the potential for these compounds to serve as prophylactic agents against gastric damage, particularly that caused by non-steroidal anti-inflammatory drugs4.
The versatility of chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone precursor has been explored for the preparation of novel heterotricyclic systems. Through various chemical reactions, this compound has been transformed into different derivatives, including azido, hydrazino, and poly-functionalized dipyridopyrimidines. These synthetic pathways open up possibilities for the creation of new compounds with potential biological activities3.
The compound is cataloged under the CAS number 41078-70-0, and it has been studied for its structural properties and synthetic routes. It falls within the category of heterocyclic organic compounds, particularly pyrimidines, which are characterized by their fused ring systems containing nitrogen atoms.
The synthesis of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has been explored through various methodologies. One notable approach involves the reaction of appropriate pyrimidine precursors with chloroethyl derivatives. A detailed synthesis method includes:
The specific experimental conditions reported include a slow evaporation method from ethyl acetate to obtain pale yellow crystals of the compound with a melting point ranging from 405 K to 408 K .
3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one participates in various chemical reactions typical of pyrido[1,2-a]pyrimidines:
The mechanism of action for 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one primarily relates to its role as an intermediate in the synthesis of risperidone. Risperidone functions as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors in the brain, which contributes to its efficacy in treating psychotic disorders. The specific interactions at these receptors involve conformational changes that modulate neurotransmitter activity .
The physical and chemical properties of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one include:
The primary application of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one lies in pharmaceutical chemistry as an intermediate in synthesizing risperidone. Additionally:
X-ray crystallographic analysis reveals that the title compound (C~11~H~11~ClN~2~O) features a fused bicyclic system where the pyridine and pyrimidine rings form a rigid, nearly planar architecture. The pyrido[1,2-a]pyrimidin-4-one core exhibits exceptional planarity, with a maximum deviation of just 0.0148 Å from the mean plane across all non-hydrogen atoms [2]. This high degree of planarity results from the complete π-conjugation throughout the fused ring system. The methyl group at position 2 (C8) and the carbonyl oxygen at position 4 (O1) are coplanar with this fused system, as evidenced by key torsion angles: C1-C9-C7-C8 = 177.6 (3)° and C2-N1-C1-O = -2.5 (4)° [2]. The sum of angles around N1 measures exactly 360.0 (5)°, confirming sp² hybridization and the absence of pyramidal distortion. This planarity facilitates electronic delocalization, which has implications for the compound's physicochemical behavior and intermolecular interactions in the solid state.
Table 1: Crystallographic Parameters of 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Parameter | Value |
---|---|
Empirical Formula | C~11~H~11~ClN~2~O |
Molecular Weight | 222.67 g/mol |
Crystal System | Orthorhombic |
Space Group | Pna2~1~ |
Unit Cell Dimensions | a = 4.2546(4) Å |
b = 11.6274(10) Å | |
c = 20.604(2) Å | |
Volume | 1019.27(17) ų |
Z | 4 |
Temperature | 110 K |
Radiation | Mo Kα (λ = 0.71073 Å) |
The 2-chloroethyl substituent at position 3 adopts a synclinal (-sc) conformation relative to the pyrimidine ring. This spatial arrangement is characterized by a torsion angle of -86.6 (3)° for the C1–C9–C10–C11 backbone [2]. The chloroethyl moiety projects nearly orthogonally to the fused ring plane, forming a dihedral angle of 88.5 (1)° between the C10/C11/Cl group and the pyrimidine ring. This near-perpendicular orientation minimizes steric clashes and electronic repulsion between the chlorine atom and the π-system. Density functional theory (DFT) calculations at the B3-LYP/6–311+G(d,p) level corroborate this conformation as energetically favorable in the gas phase, indicating its stability is not solely a crystal-packing effect [2]. The C-Cl bond length measures 1.785 Å, typical for alkyl chlorides, while the C9-C10 bond (1.508 Å) shows slight elongation due to rotational flexibility.
The crystal packing is stabilized through a hierarchy of supramolecular interactions:1. Weak Hydrogen Bonds: Two distinct C-H···X interactions form:- C5-H5A···N2~i~ [Symmetry code: (i) x, y-1, z] with H···A distance = 2.50 Å, D···A distance = 3.394(3) Å, and angle = 157°- C2-H2A···Cl~ii~ [Symmetry code: (ii) -x+1, y+1/2, z+1/2] with H···A distance = 2.90 Å, D···A distance = 3.559(3) Å, and angle = 128° [2]2. π–π Stacking: Face-to-face interactions occur between pyrimidine and pyridine rings of adjacent molecules, with a centroid-to-centroid distance of 3.538(2) Å. This distance indicates moderate electronic coupling between π-systems [2].
Table 2: Intermolecular Interactions in the Crystal Lattice
Interaction Type | D–H···A | H···A (Å) | D···A (Å) | ∠DHA (°) | Symmetry Operation |
---|---|---|---|---|---|
C–H···N | C5–H5A···N2 | 2.50 | 3.394(3) | 157 | x, y-1, z |
C–H···Cl | C2–H2A···Cl | 2.90 | 3.559(3) | 128 | -x+1, y+1/2, z+1/2 |
These interactions collectively generate a three-dimensional network that stabilizes the crystal structure without classical hydrogen bonds.
The compound crystallizes as a racemic twin with a domain ratio of 0.68(12):0.32(12), as determined by Flack parameter analysis [2]. This twinning arises from the achiral nature of the molecule combined with crystallization in the non-centrosymmetric space group Pna2~1~. The Flack parameter refinement yielded a value of 0.32(12), confirming inversion twinning where two enantiomorphic domains coexist in the crystal despite the molecule itself lacking chiral centers. This twinning behavior has implications for mechanical properties and dissolution kinetics of the crystalline material. The refinement converged with satisfactory residuals: R~1~ = 0.065 for I > 2σ(I) and wR~2~ = 0.181 for all data [2].
The molecular scaffold shows conserved planarity across pyrido[1,2-a]pyrimidin-4-ones, but side chain conformations vary significantly:
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2